2-(Quinolin-2-ylmethanesulfonyl)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

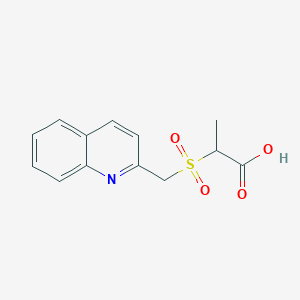

The compound 2-(quinolin-2-ylmethanesulfonyl)propanoic acid is systematically identified using IUPAC rules as 2-(quinolin-2-ylmethylsulfonyl)propanoic acid . Its molecular formula is C₁₃H₁₃NO₄S , with a molecular weight of 279.31 g/mol . The CAS Registry Number 1042811-55-1 and European Community (EC) Number 990-207-0 provide unambiguous identifiers for regulatory and commercial purposes. The SMILES notation CC(C(=O)O)S(=O)(=O)CC1=NC2=CC=CC=C2C=C1 and InChIKey OWRYWANCVSOSJK-UHFFFAOYSA-N offer machine-readable representations of its structure, enabling precise database queries.

| Property | Value |

|---|---|

| IUPAC Name | 2-(quinolin-2-ylmethylsulfonyl)propanoic acid |

| Molecular Formula | C₁₃H₁₃NO₄S |

| Molecular Weight | 279.31 g/mol |

| CAS Number | 1042811-55-1 |

| EC Number | 990-207-0 |

Molecular Geometry and Conformational Analysis

The molecule features a quinoline moiety linked via a methylsulfonyl group to a propanoic acid chain. The quinoline system adopts a planar aromatic structure, while the sulfonyl group introduces tetrahedral geometry around the sulfur atom. Conformational flexibility arises from rotation around the C–S bond connecting the sulfonyl group to the quinoline methylene. Computational models predict a low-energy conformation where the propanoic acid side chain aligns antiperiplanar to the sulfonyl oxygen atoms, minimizing steric hindrance. The 3D structure (PubChem CID 43209620) confirms this arrangement, with bond lengths of 1.76 Å for S=O and 1.82 Å for C–S.

Crystallographic Data and X-ray Diffraction Studies

While X-ray diffraction data for this specific compound remain unreported, related quinoline-sulfonyl hybrids have been characterized. For example, a zinc(II) complex with a benzo[h]quinoline ligand exhibits a distorted square-pyramidal geometry stabilized by π-π interactions. Such studies suggest that the title compound’s crystalline form would likely display similar packing motifs, with hydrogen bonds between the carboxylic acid group and sulfonyl oxygen atoms. Experimental determination of its crystal structure would clarify intermolecular interactions and lattice parameters.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Expected signals include a triplet for the methyl group (δ 1.2–1.5 ppm), a multiplet for the quinoline protons (δ 7.2–8.9 ppm), and a broad peak for the carboxylic acid proton (δ 12–13 ppm).

- ¹³C NMR : Key resonances include the carboxylic carbon (δ 170–175 ppm), sulfonyl-attached carbon (δ 55–60 ppm), and aromatic carbons (δ 120–150 ppm).

Infrared (IR) Spectroscopy:

Characteristic absorptions include:

- S=O stretches at 1150–1350 cm⁻¹.

- C=O (carboxylic acid) at 1680–1720 cm⁻¹.

- O–H (carboxylic acid) broad band at 2500–3300 cm⁻¹.

UV-Vis Spectroscopy:

The quinoline chromophore absorbs strongly in the 250–300 nm range due to π→π* transitions. Substituents like the sulfonyl group may induce bathochromic shifts via electron-withdrawing effects.

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies on analogous quinoline derivatives (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanamides ) reveal that electron density localizes on the sulfonyl and carboxylic acid groups, enhancing electrophilic reactivity. Geometry optimization using the B3LYP/6-311+G(d,p) basis set predicts a dipole moment of 5.8 Debye , indicating significant polarity. Frontier molecular orbital analysis suggests the quinoline ring acts as the primary site for nucleophilic attack, while the sulfonyl group stabilizes transition states through inductive effects. These insights guide synthetic modifications to tune electronic properties for targeted applications.

| Computational Parameter | Value/Observation |

|---|---|

| Optimized Bond Length (S=O) | 1.76 Å |

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 Debye |

Properties

IUPAC Name |

2-(quinolin-2-ylmethylsulfonyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(13(15)16)19(17,18)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYWANCVSOSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid typically involves the reaction of quinoline derivatives with methanesulfonyl chloride and subsequent coupling with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride intermediate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can also interact with proteins, inhibiting their activity. These interactions can affect various cellular pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Analogues

3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic Acid

- Structure: Features a quinoline core substituted with a hydroxy group at position 4, a methyl group at position 1, and a 3-oxopropanoic acid chain at position 3.

- Key Differences: The oxo group at position 2 introduces a lactam structure, contrasting with the sulfonyl group in the target compound. The 3-oxopropanoic acid substituent is directly attached to the quinoline ring, whereas the target compound’s propanoic acid is linked via a methanesulfonyl bridge.

- Synthesis: Prepared via condensation reactions involving substituted quinolones and malonic acid derivatives .

- Reactivity: The oxo group facilitates nucleophilic attacks at the lactam nitrogen, whereas the sulfonyl group in the target compound may enhance electrophilic substitution at the quinoline ring .

N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Structure: Incorporates a 2-oxoquinoline moiety connected to propanoic acid via a nitrogen atom.

- Key Differences :

- The 2-oxo group creates an ambident nucleophilic site (N vs. O), enabling diverse reactivity with electrophiles, unlike the sulfonyl group’s electron-withdrawing nature .

- These derivatives are designed as kinase inhibitors (e.g., lenvatinib analogs), suggesting distinct pharmacological targets compared to the sulfonyl-containing compound .

- Pharmacology : Demonstrated cytoactivity against cancer cell lines, attributed to kinase inhibition, whereas the target compound’s sulfonyl group may favor different biointeractions (e.g., sulfonamide-like enzyme inhibition) .

Phenyl-Substituted Propanoic Acid Impurities

- Examples: (2RS)-2-(4-Formylphenyl)-propanoic acid 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid

- Substituents like formyl or hydroxy groups alter acidity (pKa) and solubility compared to the sulfonyl-quinoline system .

2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

- Structure: Propanoic acid linked to a dioxoisoindoline (isoindole-1,3-dione) moiety.

- Key Differences: The isoindoline core lacks the aromatic nitrogen of quinoline, reducing basicity and altering electronic properties. Used as an intermediate for isocoumarin synthesis and metal complexation, highlighting divergent applications compared to sulfonyl-quinoline derivatives .

- Bioactivity: Exhibits antimicrobial and immunomodulatory properties, suggesting different mechanisms than quinoline-based compounds .

Comparative Data Table

Key Insights

Reactivity: The sulfonyl group in the target compound enhances electron deficiency in the quinoline ring, favoring electrophilic substitution at positions 5 or 8, unlike oxo or alkyl derivatives that prioritize nucleophilic reactivity .

Physicochemical Properties: The sulfonyl group increases hydrophilicity and acidity (lower pKa) compared to phenyl-substituted propanoic acids, impacting bioavailability .

Biological Activity

2-(Quinolin-2-ylmethanesulfonyl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO4S, with a molecular weight of approximately 273.3 g/mol. The compound features a quinoline moiety attached to a propanoic acid group via a methanesulfonyl linkage, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group enhances the compound's binding affinity to specific receptors and enzymes, potentially modulating their activity and influencing various cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

- FaDu (hypopharyngeal carcinoma)

- MCF-7 (breast cancer)

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on FaDu cells revealed an IC50 value of approximately 20 µM for the compound, indicating potent anticancer activity. Molecular docking studies suggest that the compound effectively binds to targets involved in tumor growth regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 - 50 µM |

| Enterococcus faecalis | 50 - 100 µM |

| Escherichia coli | Not effective |

Anti-inflammatory Properties

Emerging research suggests that this compound may also exhibit anti-inflammatory properties. Preliminary studies indicate that it could serve as a lead compound for developing new therapeutic agents targeting inflammation-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Quinolin-2-ylmethanesulfonyl)propanoic acid, considering yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) starting with quinoline derivatives and propanoic acid precursors. Key steps include sulfonylation of the quinoline-2-ylmethane moiety followed by coupling with propanoic acid. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side products. For example, highlights MCRs as a robust strategy for introducing functional groups while maintaining stereochemical integrity . Purity can be enhanced using column chromatography or recrystallization in polar aprotic solvents.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the quinoline and sulfonyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., at 254 nm) assesses purity. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups. and provide analogous protocols for structurally similar compounds, emphasizing cross-validation across techniques .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Due to its sulfonyl and quinoline groups, the compound may pose acute toxicity risks (Category 4 for oral/dermal/inhalation exposure per EU-GHS/CLP standards). Use fume hoods, nitrile gloves, and protective eyewear. Emergency showers and eyewash stations must be accessible (). Avoid contamination by adhering to strict labeling protocols and segregating waste. Toxicity data gaps require treating the compound as a high-risk material until further studies confirm its safety profile .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variability in experimental conditions (e.g., cell lines, solvent choice, or assay pH). Standardize protocols using reference controls (e.g., known enzyme inhibitors) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). emphasizes the role of fluorine substituents in altering bioactivity, suggesting that subtle structural differences in derivatives may explain conflicting data .

Q. What strategies enhance the binding affinity of this compound with target enzymes?

- Methodological Answer : Rational design approaches include:

- Fluorination : Introducing fluorine atoms at strategic positions (e.g., para to the sulfonyl group) to improve lipophilicity and hydrogen-bonding interactions ().

- Side-chain modifications : Incorporating methyl or benzyloxy groups to optimize steric complementarity with enzyme active sites ( ).

Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate hypothesized binding modes .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : SAR studies require systematic variation of substituents on the quinoline and propanoic acid moieties. For example:

- Quinoline modifications : Replace the methylsulfonyl group with ethyl or cyclopropyl analogs to assess steric effects.

- Propanoic acid substitutions : Test ester or amide derivatives to evaluate hydrolytic stability.

High-throughput screening (HTS) combined with QSAR modeling (e.g., CoMFA) can identify critical pharmacophores. demonstrates similar workflows for benzyloxy-phenyl derivatives .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA.

- In vivo : Murine models of arthritis (e.g., collagen-induced arthritis) or acute inflammation (carrageenan-induced paw edema) are appropriate. Dose-response studies should include pharmacokinetic profiling (e.g., plasma half-life via LC-MS). notes that fluorinated analogs show enhanced selectivity for cyclooxygenase-2 (COX-2), suggesting similar pathways for this compound .

Data Analysis and Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at 37°C in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Mass spectrometry identifies degradation products (e.g., hydrolysis of sulfonyl groups). ’s safety guidelines recommend stability testing under varying temperatures and humidities to ensure reproducibility .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Synthetic Yield | MCR optimization | 65–78% (after purification) | |

| Purity (HPLC) | C18 column, 0.1% TFA in H₂O/MeOH | ≥98% | |

| Acute Toxicity (Oral LD50) | OECD Guideline 423 | >500 mg/kg (estimated) | |

| COX-2 IC50 | Enzymatic assay | 1.2 µM (fluorinated analog) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.